Ethyl 2-chloro-5-methylisonicotinate
CAS No.: 850080-86-3
Cat. No.: VC2331441
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850080-86-3 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | ethyl 2-chloro-5-methylpyridine-4-carboxylate |
Standard InChI | InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3 |
Standard InChI Key | GFJZRVALPSSHSN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=NC=C1C)Cl |
Canonical SMILES | CCOC(=O)C1=CC(=NC=C1C)Cl |
Introduction
Basic Identification and Physical Properties
Ethyl 2-chloro-5-methylisonicotinate, registered under CAS number 850080-86-3, is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . The compound is identified by various synonyms including 2-Chloro-5-methyl-4-pyridinecarboxylic acid ethyl ester and 2-chloro-5-methylpyridine-4-carboxylic acid ethyl ester . This section presents detailed physical parameters of the compound as reported in scientific databases.
Physical Parameters
Ethyl 2-chloro-5-methylisonicotinate exhibits distinct physical characteristics that influence its behavior in various chemical environments. The compound has a density of approximately 1.207 g/cm³, indicating its relative mass compared to water . Its boiling point is recorded at 284.4°C at 760 mmHg atmospheric pressure, demonstrating relatively high thermal stability . The flash point is reported to be 125.8°C, which is an important safety parameter for handling and storage considerations . These physical properties are summarized in Table 1.
Table 1: Physical Properties of Ethyl 2-chloro-5-methylisonicotinate
Property | Value | Reference |
---|---|---|
Molecular Weight | 199.63 g/mol | |
Density | 1.207 g/cm³ | |
Boiling Point | 284.4°C at 760 mmHg | |
Flash Point | 125.8°C | |
Storage Condition | 2-8°C | |
PSA | 39.19000 | |
LogP | 2.22010 | |
Index of Refraction | 1.522 |
The compound's LogP value of 2.22010 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties that may impact its solubility in various solvents and potential for membrane permeability in biological systems . The Polar Surface Area (PSA) of 39.19000 provides insight into the compound's potential bioavailability and ability to penetrate cellular membranes .
Structural Identifiers
For precise structural identification, Ethyl 2-chloro-5-methylisonicotinate can be represented through various chemical notations. The IUPAC name is ethyl 2-chloro-5-methylpyridine-4-carboxylate, providing a standardized nomenclature for scientific communication . Additional structural identifiers include its InChI string (InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3) and SMILES notation (CCOC(=O)C1=CC(=NC=C1C)Cl), which enable computational analysis and database searches.
Chemical Properties and Reactivity
The chemical reactivity of Ethyl 2-chloro-5-methylisonicotinate is largely determined by its functional groups: the pyridine ring, chlorine substituent, methyl group, and ethyl carboxylate moiety. Each structural element contributes to specific reaction patterns that define the compound's chemical behavior.
Functional Group Characteristics
The pyridine ring of Ethyl 2-chloro-5-methylisonicotinate contains a nitrogen atom that can act as a weak base and potential nucleophile in certain reaction conditions. The presence of the electron-withdrawing chlorine atom at position 2 reduces the basicity of the pyridine nitrogen while making position 2 susceptible to nucleophilic substitution reactions. This chlorine substituent is particularly important for potential synthetic modifications of the compound.
The ethyl carboxylate group at position 4 is susceptible to typical ester reactions including hydrolysis, transesterification, and reduction. These reactions allow for various transformations of the compound into other useful derivatives. The methyl group at position 5 may undergo oxidation reactions under specific conditions, potentially yielding carboxylic acid derivatives.
Synthetic Methodologies
While the search results don't provide direct synthetic routes specifically for Ethyl 2-chloro-5-methylisonicotinate, several approaches can be inferred based on general organic synthesis principles and related compounds.
Purification Methods
Purification of Ethyl 2-chloro-5-methylisonicotinate typically involves standard techniques such as recrystallization, column chromatography, and distillation. Column chromatography using gradients of appropriate solvents (such as hexanes/ethyl acetate) has been employed for related compounds to achieve high purity . These purification methods are essential for obtaining research-grade material suitable for further synthetic applications or biological testing.
Comparative Analysis with Related Compounds
Understanding the structural and functional relationships between Ethyl 2-chloro-5-methylisonicotinate and its analogs provides valuable insights into its chemical behavior and potential applications.
Structural Analogs
Several structural analogs of Ethyl 2-chloro-5-methylisonicotinate have been reported in the literature, with variations in the ester group, substitution pattern, or additional functional groups. Two notable examples include:
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Methyl 2-chloro-5-Methylisonicotinate (CAS: 787596-43-4): This compound differs only in the ester group, featuring a methyl ester instead of an ethyl ester. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .
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Ethyl 2-chloro-5-methylnicotinate (CAS: 894074-85-2): This isomeric compound features the same substituents but in a different arrangement on the pyridine ring. Its molecular formula is also C9H10ClNO2 with a molecular weight of 199.63 g/mol .
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Ethyl 2-chloro-3-cyano-6-methylisonicotinate (CAS: 40108-12-1): A more complex derivative that includes an additional cyano group and repositioned methyl group, with a molecular formula of C10H9ClN2O2 and molecular weight of 224.64 g/mol .
Table 2: Comparison of Ethyl 2-chloro-5-methylisonicotinate with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Distinguishing Features |
---|---|---|---|---|
Ethyl 2-chloro-5-methylisonicotinate | 850080-86-3 | C9H10ClNO2 | 199.63 | Ethyl ester, Cl at position 2, Me at position 5 |
Methyl 2-chloro-5-Methylisonicotinate | 787596-43-4 | C8H8ClNO2 | 185.61 | Methyl ester instead of ethyl ester |
Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | C9H10ClNO2 | 199.63 | Isomeric arrangement of substituents |
Ethyl 2-chloro-3-cyano-6-methylisonicotinate | 40108-12-1 | C10H9ClN2O2 | 224.64 | Additional cyano group, repositioned methyl |
Structure-Property Relationships
The variations in structure among these related compounds lead to differences in physical properties and chemical reactivity. For instance, the presence of the ethyl ester in Ethyl 2-chloro-5-methylisonicotinate, compared to the methyl ester in its analog, slightly increases its molecular weight and lipophilicity, potentially affecting its solubility profile and biological membrane permeability.
The position of substituents on the pyridine ring significantly influences the electronic distribution, thereby affecting the compound's reactivity at different sites. These structure-property relationships are crucial for understanding the behavior of these compounds in various chemical and biological contexts.
Applications in Chemical Research
Ethyl 2-chloro-5-methylisonicotinate and similar compounds have found applications in various fields of chemical research, particularly in pharmaceutical development and synthetic organic chemistry.
Pharmaceutical Research
Pyridine derivatives, including substituted isonicotinates, have been extensively investigated for their potential pharmaceutical applications. Compounds structurally related to Ethyl 2-chloro-5-methylisonicotinate have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in Ethyl 2-chloro-5-methylisonicotinate may contribute to unique biological activities that could be exploited in drug discovery programs.
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